molecular formula C17H23NO3 B1327313 Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898755-56-1

Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate

Cat. No. B1327313
CAS RN: 898755-56-1
M. Wt: 289.4 g/mol
InChI Key: PKVKRFCTUZIKLI-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C17H23NO3 . It has a molecular weight of 289.37 .


Molecular Structure Analysis

The InChI code for Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is 1S/C17H23NO3/c1-2-21-17(20)6-3-5-16(19)15-9-7-14(8-10-15)13-18-11-4-12-18/h7-10H,2-6,11-13H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate has a molecular weight of 289.37 . The IUPAC name for this compound is ethyl 5-[4-(1-azetidinylmethyl)phenyl]-5-oxopentanoate .

Scientific Research Applications

Oncology Applications: Non-Small Cell Lung Cancer Treatment

Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed to treat non-small cell lung cancer (NSCLC), particularly targeting mutated forms of EGFR that are resistant to first-generation EGFR TKIs. AZD-9291 binds to the ATP binding site of EGFR by targeting Cys 797 and shows about 200 times greater potency against mutant EGFR than wild-type EGFR .

This compound is particularly effective against mutations such as EGFR (exon 19 deletion), EGFR (L858R/T790M), and wild-type EGFR, with IC50 values of 17 nM, 15 nM, and 480 nM respectively. It overcomes the T790M EGFR TKI resistance mutation, which is a common cause of disease progression in patients with advanced EGFR-mutant NSCLC .

properties

IUPAC Name

ethyl 5-[2-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)10-5-9-16(19)15-8-4-3-7-14(15)13-18-11-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVKRFCTUZIKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643738
Record name Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(azetidin-1-ylmethyl)phenyl)-5-oxopentanoate

CAS RN

898755-56-1
Record name Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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